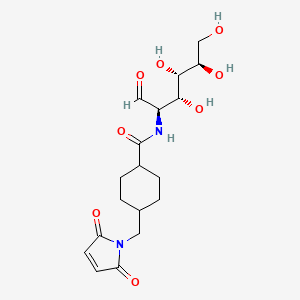

Glucose-malemide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26N2O8 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C18H26N2O8/c21-8-12(16(26)17(27)13(23)9-22)19-18(28)11-3-1-10(2-4-11)7-20-14(24)5-6-15(20)25/h5-6,8,10-13,16-17,22-23,26-27H,1-4,7,9H2,(H,19,28)/t10?,11?,12-,13+,16+,17+/m0/s1 |

InChI Key |

WGCWWZIZUDJXPC-WYDHFJRPSA-N |

Isomeric SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is glucose-maleimide and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of glucose-maleimide, a bifunctional molecule merging carbohydrate chemistry with protein bioconjugation. It is designed to serve as a technical resource for professionals in research, drug development, and materials science who are interested in leveraging this compound for creating targeted glycoconjugates.

Introduction to Glucose-Maleimide

Glucose-maleimide is a glycoconjugate molecule that consists of a glucose unit covalently linked to a maleimide (B117702) functional group.[1][2] The maleimide moiety is a highly specific thiol-reactive group, making it an invaluable tool for the site-selective modification of proteins, peptides, and other biomolecules that contain cysteine residues.[3][4] This specific reactivity allows for the creation of well-defined bioconjugates where the glucose molecule can be used for various purposes, including improving solubility, mimicking glycosylation, or for targeted delivery to cells expressing glucose transporters. A prominent application of glucose-maleimide is in the development of glucose-responsive "smart" insulin (B600854) delivery systems, where it can be used to conjugate glucose to insulin or other components of a delivery matrix.[1][2]

Chemical Structure and Properties

The fundamental structure of glucose-maleimide involves a glucose ring connected via a linker to a maleimide ring. The specific linker can vary, affecting properties such as solubility and spacing.

Chemical Structure of a Representative Glucose-Maleimide:

(Note: The image above is a representative 2D structure generated from the SMILES string OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--NC(C(CC1)CCC1CN2C(C=CC2=O)=O)=O found in technical datasheets[1]. The exact linker between the glucose and maleimide can vary.)

(Note: The image above is a representative 2D structure generated from the SMILES string OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--NC(C(CC1)CCC1CN2C(C=CC2=O)=O)=O found in technical datasheets[1]. The exact linker between the glucose and maleimide can vary.)

Quantitative Data

The physicochemical properties of glucose-maleimide are summarized below. Data for the specific compound (CAS No. 2093979-63-4) is provided where available. Properties of related maleimide compounds are included to provide further context on solubility and reactivity.

| Property | Value | Reference(s) |

| CAS Number | 2093979-63-4 | [1][2] |

| Molecular Formula | C₁₈H₂₆N₂O₈ | [1][2] |

| Molecular Weight | 398.41 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Optimal pH for Reaction | 6.5 - 7.5 (for thiol-maleimide reaction) | [4][5] |

| Solubility | Soluble in organic solvents (DMSO, DMF); PEGylated versions are soluble in water. | [3][6] |

| Storage Conditions | 4°C, sealed, away from moisture and light. | [1][2] |

Core Chemistry: The Thiol-Maleimide Reaction

The utility of glucose-maleimide in bioconjugation stems from the highly efficient and selective reaction between the maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue in a protein. This reaction, a Michael addition, proceeds under mild, physiological conditions and forms a stable covalent thioether bond.[4][7]

The reaction is approximately 1,000 times faster with thiols than with amines at a neutral pH, ensuring high chemoselectivity.[5] However, at pH values above 7.5, competitive reaction with amines (such as lysine (B10760008) residues) can occur.[5]

Experimental Protocols

The following section outlines a detailed methodology for the conjugation of glucose-maleimide to a thiol-containing protein.

Materials and Reagents

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Glucose-Maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. Buffers containing thiols (like DTT or 2-mercaptoethanol) must be avoided.[8]

-

Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) solution. TCEP is preferred as it does not contain a thiol and does not need to be removed prior to conjugation.[9]

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol.

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[8]

-

Purification system (e.g., size-exclusion chromatography/desalting column, dialysis).

Step-by-Step Conjugation Protocol

-

Preparation of Protein Solution:

-

Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[10]

-

(Optional) If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10-50 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[9]

-

-

Preparation of Glucose-Maleimide Stock Solution:

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the glucose-maleimide stock solution to the protein solution while gently stirring.[9] The optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

-

-

Quenching the Reaction:

-

(Optional) To ensure no unreacted maleimide groups remain, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM. Incubate for 15-30 minutes.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted glucose-maleimide and quenching reagent by purifying the conjugate. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.[8] Dialysis against the Reaction Buffer is also a suitable alternative.

-

-

Characterization and Storage:

-

Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

-

For long-term storage, add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.02%). Store the final conjugate at 4°C or, for longer periods, at -20°C with 50% glycerol.[12]

-

Application Highlight: Glucose-Responsive Insulin Delivery

A key application for glucose-maleimide is in the construction of "smart" insulin delivery systems.[1] In these systems, glucose-maleimide can be used to attach glucose moieties to insulin or a polymer matrix. The general principle involves a competitive binding mechanism.

For example, a system can be designed using glucose-binding proteins like Concanavalin A (ConA). Glucose-modified insulin (prepared using glucose-maleimide) is bound to ConA within a depot formulation. When blood glucose levels rise, free glucose from the bloodstream diffuses into the depot and displaces the glucose-modified insulin from ConA, leading to its release.[13]

Conclusion

Glucose-maleimide is a versatile and powerful reagent for researchers engaged in bioconjugation and the development of advanced biomaterials and therapeutics. Its ability to selectively react with thiols under mild conditions provides a reliable method for attaching glucose moieties to proteins and other molecules. A thorough understanding of the thiol-maleimide reaction chemistry, careful control of reaction parameters such as pH, and appropriate purification are critical for the successful synthesis of well-defined glycoconjugates. The applications, particularly in creating targeted and responsive drug delivery systems, highlight the significant potential of this compound in advancing biomedical research and drug development.

References

- 1. Development of Glucose-Responsive “Smart” Insulin Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. nanocs.net [nanocs.net]

- 7. Interaction of a permeant maleimide derivative of cysteine with the erythrocyte glucose carrier. Differential labelling of an exofacial carrier thiol group and its role in the transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 11. biotium.com [biotium.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Glucose - Responsive Smart Insulin - Annals of National Academy of Medical Sciences [nams-annals.in]

In-Depth Technical Guide to the Synthesis of Maleimide-Activated Glucose for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of maleimide-activated glucose, a crucial reagent for the targeted bioconjugation of glucose moieties to thiol-containing molecules such as proteins, peptides, and other biomolecules. The methodologies detailed herein are based on established bioconjugation chemistries, offering a robust framework for researchers in drug development and chemical biology.

Introduction

The targeted delivery of therapeutic and imaging agents is a cornerstone of modern drug development. Glycotargeting, which utilizes the specific interactions between carbohydrates and cell surface lectins, has emerged as a promising strategy. Glucose, being a primary energy source for many cell types and often exhibiting increased uptake in cancer cells, is an attractive ligand for this purpose.

Maleimide (B117702) chemistry is a widely employed method for bioconjugation due to its high selectivity for thiol groups under physiological conditions, forming stable thioether bonds.[1][2] By functionalizing glucose with a maleimide group, a powerful tool is created for the site-specific attachment of glucose to cysteine residues on proteins or other thiol-modified molecules. This guide details a common and effective strategy for the synthesis of maleimide-activated glucose using a heterobifunctional crosslinker.

Synthetic Strategy: Two-Step Conjugation

The synthesis of maleimide-activated glucose is typically achieved through a two-step process utilizing a heterobifunctional crosslinker such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This approach involves:

-

Activation of an Amino-Glucose: An amino-functionalized glucose derivative (e.g., glucosamine (B1671600) or 6-amino-6-deoxy-D-glucose) is reacted with the N-hydroxysuccinimide (NHS) ester of SMCC. The primary amine of the glucose derivative nucleophilically attacks the NHS ester, forming a stable amide bond and attaching the maleimide-containing linker to the glucose molecule.[2][3]

-

Purification: Excess, unreacted SMCC is removed from the reaction mixture to prevent interference in subsequent steps.[4]

The resulting maleimide-activated glucose is then ready for conjugation to a thiol-containing biomolecule.

Chemical Reaction Pathway

Experimental Protocols

The following protocols are representative methods for the synthesis of maleimide-activated glucose and its subsequent conjugation. Optimization may be required for specific applications.

Materials and Reagents

-

Amino-glucose derivative (e.g., D-glucosamine hydrochloride or 6-amino-6-deoxy-D-glucose)

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

-

Thiol-containing biomolecule for conjugation

Synthesis of Maleimide-Activated Glucose

This protocol describes the activation of an amino-glucose with SMCC.

-

Preparation of Reactants:

-

Dissolve the amino-glucose derivative in the Conjugation Buffer to a final concentration of 10-20 mg/mL. If using a hydrochloride salt of the amino-glucose, adjust the pH of the solution to 7.2-7.5 with NaOH.

-

Immediately before use, dissolve SMCC in anhydrous DMF or DMSO to create a 10-20 mM stock solution.[5]

-

-

Activation Reaction:

-

Add the SMCC stock solution to the amino-glucose solution. The molar ratio of SMCC to amino-glucose should be optimized, but a starting point of 10-20 fold molar excess of SMCC is recommended.[6]

-

Mix thoroughly and incubate the reaction for 30-60 minutes at room temperature.

-

-

Purification of Maleimide-Activated Glucose:

-

Immediately after the incubation, remove the excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.[4] This step is critical to prevent the maleimide groups from being quenched by the amine groups of unreacted amino-glucose.

-

Collect the fractions containing the maleimide-activated glucose. The product can be used immediately for bioconjugation.

-

Bioconjugation to a Thiol-Containing Molecule

-

Preparation of Thiol-Containing Molecule:

-

Dissolve the thiol-containing biomolecule (e.g., protein, peptide) in the Conjugation Buffer.

-

If the thiol groups are present as disulfide bonds, they must be reduced prior to conjugation. This can be achieved by incubating the biomolecule with a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 20-30 minutes at room temperature.[3]

-

-

Conjugation Reaction:

-

Add the purified maleimide-activated glucose to the solution of the thiol-containing biomolecule. A 10-20 fold molar excess of the maleimide-activated glucose over the thiol-containing molecule is a good starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]

-

-

Quenching and Final Purification:

-

To stop the reaction, a quenching reagent such as cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.

-

The final glycoconjugate can be purified from excess reagents and byproducts using techniques appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.[8]

-

Experimental Workflow

Quantitative Data Summary

The efficiency of the synthesis and conjugation reactions depends on several factors, including the concentration of reactants and the molar ratio of the crosslinker. The following tables provide general guidelines.

Table 1: Recommended Molar Excess of SMCC over Amino-Containing Molecule

| Concentration of Amino-Molecule | Recommended Molar Excess of SMCC |

| < 1 mg/mL | 40-80 fold |

| 1-4 mg/mL | 20-fold |

| 5-10 mg/mL | 5-10 fold |

Note: This data is a general guideline, and optimal ratios may need to be determined empirically for each specific system.[6]

Table 2: Recommended Reaction Conditions for SMCC Conjugation

| Parameter | Step 1: Amine Reaction (Activation) | Step 2: Sulfhydryl Reaction (Conjugation) |

| pH | 7.0 - 9.0 | 6.5 - 7.5 |

| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |

| Incubation Time | 30 - 60 minutes (RT) or 2 hours (4°C) | 1 - 2 hours (RT) or overnight (4°C) |

Characterization of Maleimide-Activated Glucose

The successful synthesis of maleimide-activated glucose should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the presence of the maleimide group. The protons on the double bond of the maleimide ring typically appear as a singlet at around 6.7-7.0 ppm.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final product.

Conclusion

The synthesis of maleimide-activated glucose provides a versatile tool for the targeted delivery of glucose to biomolecules. The two-step conjugation strategy using a heterobifunctional crosslinker like SMCC is a reliable and well-documented approach. By carefully controlling the reaction conditions and purification steps, researchers can efficiently produce high-quality maleimide-activated glucose for a wide range of bioconjugation applications in drug development and biomedical research.

References

- 1. Commercially Supplied Amine-Modified siRNAs May Require Ultrafiltration prior to Conjugation with Amine-Reactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

A Technical Guide to the Principles of Site-Specific Protein Glycosylation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, the enzymatic attachment of carbohydrate chains (glycans) to proteins, is a critical and highly complex post-translational modification.[1] It plays a fundamental role in a vast array of biological processes, including protein folding and stability, cellular signaling, immune response, and cell-cell recognition.[2][3] Unlike transcription or translation, glycosylation is a non-templated process; the final glycan structure is determined by the coordinated action of numerous enzymes, the availability of substrates, and the local protein environment.[1][4] This guide provides an in-depth exploration of the core principles governing why specific amino acid sites on a protein are selected for glycosylation, the factors that regulate this specificity, and the experimental methods used to elucidate these intricate patterns.

Part 1: Principles of N-linked Glycosylation

N-linked glycosylation involves the attachment of a glycan to the amide nitrogen of an asparagine (Asn) residue. This process is initiated co-translationally in the endoplasmic reticulum (ER) and is a hallmark of many secreted and membrane-bound proteins in eukaryotes.

The N-linked Consensus Sequon

The primary determinant for N-linked glycosylation is the presence of a specific amino acid sequence, known as a sequon.

-

The Sequon: The minimal consensus sequence is Asn-X-Ser/Thr , where 'X' can be any amino acid except Proline (Pro).

-

Structural Requirement: This sequon must be accessible to the enzymatic machinery within the ER lumen. The oligosaccharyltransferase (OST) complex, which catalyzes the glycan transfer, must be able to recognize and bind to this site on the nascent polypeptide chain as it emerges from the ribosome-translocon complex.

Factors Influencing Site Occupancy

While the Asn-X-Ser/Thr sequon is necessary, its presence does not guarantee glycosylation. The extent to which a potential site is actually glycosylated is known as "site occupancy." Statistically, only about 60-65% of potential sequons in the proteome are occupied. Several factors modulate this efficiency:

-

Local Amino Acid Context: The identity of the amino acid at the 'X' and '+2' positions (the residue immediately following Ser/Thr) significantly impacts glycosylation efficiency. Sequons containing Threonine at the +2 position are generally glycosylated more efficiently than those with Serine. Aromatic residues preceding the Asn have also been observed to increase occupancy.

-

Protein Structure: The local secondary and tertiary structure surrounding the sequon is critical. The accessibility of the sequon to the OST complex is a major determinant. Sites located in flexible loops or turns are more likely to be glycosylated than those in rigid secondary structures.

-

Cellular Conditions: The physiological state of the cell can alter site occupancy. Factors such as nutrient availability, pH, and temperature can influence the efficiency of the glycosylation machinery. For example, in Chinese hamster ovary (CHO) cell cultures, a decrease in cultivation temperature or the addition of butyrate (B1204436) has been shown to increase site-occupancy for recombinant t-PA.

The N-linked Glycosylation Pathway

The process begins in the ER with the en bloc transfer of a pre-assembled precursor oligosaccharide (Glc₃Man₉GlcNAc₂) from a dolichol phosphate (B84403) lipid carrier to the target Asn residue. This reaction is catalyzed by the OST complex. Following transfer, the glycan undergoes extensive processing and trimming in the ER and Golgi apparatus, leading to a diverse array of mature glycan structures (high-mannose, hybrid, and complex).

Part 2: Principles of O-linked Glycosylation

O-linked glycosylation involves the attachment of a glycan to the hydroxyl group of a Serine (Ser) or Threonine (Thr) residue. Unlike N-glycosylation, it is a post-translational process that occurs primarily in the Golgi apparatus, although a distinct type (O-GlcNAcylation) occurs in the cytoplasm and nucleus.

Lack of a Universal Consensus Sequence

A key feature of O-linked glycosylation is the absence of a universal, simple consensus sequence analogous to the N-linked sequon. This makes the prediction of O-glycosylation sites notoriously difficult. However, several patterns have been observed:

-

Amino Acid Propensity: O-glycosylation sites are often found in regions rich in Ser, Thr, and Pro residues. Proline is frequently found at the -1 and +3 positions relative to the glycosylated Ser/Thr.

-

Structural Context: Mucin-type O-glycosylation often occurs in extended, unstructured regions of proteins, referred to as intrinsically disordered regions. This accessibility is thought to be crucial for the enzymes that initiate the process.

Major Types of O-linked Glycosylation

-

Mucin-type Glycosylation: This is the most common form, initiated by the transfer of N-acetylgalactosamine (GalNAc) to a Ser/Thr residue in the Golgi. This process is catalyzed by a large family of polypeptide GalNAc-transferases (GalNAc-Ts). The initial GalNAc is then elongated by other glycosyltransferases to form various core structures.

-

O-GlcNAcylation: This is a dynamic and reversible modification that occurs on nuclear and cytosolic proteins. It involves the addition and removal of a single N-acetylglucosamine (GlcNAc) residue by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. This type of glycosylation acts as a regulatory switch, often in interplay with phosphorylation, to control protein function in response to cellular nutrients.

Part 3: Regulatory Mechanisms and Quality Control

Site-specific glycosylation is tightly regulated by a complex interplay of cellular machinery that ensures fidelity and responds to cellular needs.

Enzyme Localization and Expression

The spatial segregation of glycosyltransferases and glycosidases within the ER and Golgi cisternae is a primary regulatory mechanism. As a glycoprotein transits through the secretory pathway, it encounters different sets of enzymes in a specific order, leading to the sequential construction of the glycan chain. The expression levels of these enzymes are also tightly controlled at the transcriptional level, allowing cells to modulate their glycan profiles in response to developmental cues or disease states.

ER-Associated Degradation (ERAD)

N-linked glycans are integral to the protein quality control system in the ER. As a glycoprotein folds, its high-mannose glycan is trimmed by specific glucosidases and mannosidases. This trimming process acts as a molecular timer:

-

Correct Folding: Properly folded proteins exit the ER for transport to the Golgi.

-

Misfolding: If a protein remains misfolded for an extended period, specific mannose residues are removed from its glycan, creating a signal. This signal is recognized by lectins like Yos9p, which targets the misfolded protein for retro-translocation to the cytosol and degradation by the proteasome via the ERAD pathway.

Part 4: Experimental Analysis of Site-Specific Glycosylation

Elucidating the specific sites of glycosylation and the heterogeneity of glycans at each site requires sophisticated analytical techniques, with mass spectrometry (MS) being the method of choice.

General Experimental Workflow

The comprehensive analysis of protein glycosylation, or glycoproteomics, typically involves a multi-step workflow to identify both the site of attachment and the structure of the attached glycan.

Detailed Methodologies

Protocol 1: N-Glycosylation Site Mapping by PNGase F and LC-MS/MS

This method identifies sites that were formerly occupied by N-linked glycans.

-

Denaturation and Reduction: Denature the glycoprotein sample in a buffer containing 8 M urea (B33335) or 6 M guanidine-HCl. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 1 hour.

-

Alkylation: Alkylate free cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 45 minutes to prevent disulfide bond reformation.

-

Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration (<1 M urea) and perform an overnight digestion with a protease such as trypsin at 37°C.

-

Enzymatic Deglycosylation: Treat the resulting peptide mixture with Peptide-N-Glycosidase F (PNGase F). This enzyme cleaves the bond between the Asn and the innermost GlcNAc of the N-glycan, converting the glycosylated Asn residue to Aspartic Acid (Asp). This results in a +0.984 Da mass shift.

-

LC-MS/MS Analysis: Analyze the peptide mixture using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

-

Data Analysis: Use database search software to identify peptides containing the Asn-to-Asp conversion at an N-X-S/T sequon. The detection of this specific mass shift confirms the prior occupancy of that site.

Protocol 2: Intact Glycopeptide Analysis ("Bottom-Up" Glycoproteomics)

This method identifies the site and the attached glycan simultaneously.

-

Protein Digestion: Denature, reduce, alkylate, and digest the glycoprotein as described in Protocol 1, steps 1-3.

-

Glycopeptide Enrichment: Because glycopeptides are often in low abundance and ionize poorly compared to non-glycosylated peptides, an enrichment step is crucial. Common methods include:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): Separates polar glycopeptides from nonpolar non-glycopeptides.

-

Lectin Affinity Chromatography: Uses lectins (carbohydrate-binding proteins) immobilized on a solid support to capture glycoproteins or glycopeptides with specific glycan motifs.

-

Graphitized Carbon Chromatography: Effectively captures glycopeptides for analysis.

-

-

LC-MS/MS Analysis: Analyze the enriched glycopeptide fraction by LC-MS/MS. Employ specialized fragmentation techniques like Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) which can fragment both the peptide backbone and the glycan, providing sequence and glycan composition information in a single spectrum.

-

Data Analysis: Utilize specialized software (e.g., Byonic, pGlyco, MetaMorpheus) that can search MS/MS data against protein databases while considering a large variety of possible glycan modifications. This identifies the peptide sequence, the site of attachment, and the composition of the attached glycan.

Part 5: Quantitative Data Summary

Quantitative analysis provides critical insights into the regulation and function of site-specific glycosylation. The following tables summarize representative quantitative data from the literature.

Table 1: Factors Influencing N-linked Site Occupancy of Recombinant Proteins in CHO Cells (Data sourced from Gawlitzek et al., 2009)

| Glycoprotein | Condition | Effect on Site Occupancy | Quantitative Change |

| t-PA | Decreased temp. (37°C to 31°C) | Increased | Up to +4% |

| t-PA | Addition of butyrate | Increased | +1% (at each temp.) |

| t-PA | Supplement with Manganese/Iron | Increased | +2.5% to +4% |

| GP2 | Increased culture pH | Decreased | Correlated decrease |

| GP2 | Delayed butyrate addition | Decreased | Correlated decrease |

Table 2: Statistical Analysis of N-linked Sequon Occupancy in PDB (Data sourced from Petrescu et al., 2004)

| Sequon Parameter | Total Sequons Surveyed | Occupied Sequons | Occupancy Rate |

| Overall | 2592 | 1683 | ~65% |

| By Sequon Type | |||

| Asn-X-Thr | ~30% of unoccupied | ~70% of occupied | Higher than Asn-X-Ser |

| Asn-X-Ser | ~59% of unoccupied | ~30% of occupied | Lower than Asn-X-Thr |

Conclusion

The principles of site-specific glycosylation are governed by a multi-layered system of control, from primary amino acid sequences and local protein structure to the complex enzymatic machinery of the secretory pathway and cellular quality control systems. While the Asn-X-Ser/Thr sequon provides a clear initiation signal for N-glycosylation, the rules for O-glycosylation are more nuanced and context-dependent. Understanding these principles is paramount for researchers in basic science and for professionals in drug development, where the glycosylation profile of a therapeutic protein can profoundly impact its efficacy, stability, and immunogenicity. The continued advancement of analytical techniques, particularly in mass spectrometry, will further unravel the complexities of the glycoproteome, paving the way for novel diagnostics and glyco-engineered therapeutics.

References

- 1. Glycosylation - Wikipedia [en.wikipedia.org]

- 2. N-Linked vs O-Linked Glycosylation: Beyond the Basics - Structures, Functions, Analysis & Disease Links - MetwareBio [metwarebio.com]

- 3. Beginners Guide To Glycosylation Of Proteins | Peak Proteins [peakproteins.com]

- 4. Determination of Glycosylation Sites and Site-specific Heterogeneity in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

The Triumphant Trifecta: A Technical Guide to Glucose-Maleimide Applications in Glycobiology

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology, the ability to selectively target and manipulate cellular processes is paramount. The strategic conjugation of glucose moieties to various molecular entities has emerged as a powerful tool, particularly in the realm of targeted therapeutics and diagnostics. This is largely due to the "Warburg effect," a metabolic phenomenon where many cancer cells exhibit a heightened uptake of glucose compared to their healthy counterparts. This increased demand is primarily mediated by the overexpression of glucose transporters (GLUTs), with GLUT1 being a prominent member.[1][2][3]

This technical guide delves into the core applications of glucose-maleimide, a versatile bifunctional linker that marries the targeting prowess of glucose with the robust and specific conjugation chemistry of maleimides. We will explore its synthesis, its application in creating targeted drug delivery systems and imaging probes, and provide detailed experimental protocols and quantitative data to empower researchers in their quest for more effective and selective biomedical tools.

The Chemistry of Precision: The Glucose-Maleimide Conjugate

The elegance of the glucose-maleimide linker lies in its two functional ends. The glucose moiety acts as a "homing device," directing the conjugate to cells with high glucose transporter expression. The maleimide (B117702) group, on the other hand, provides a highly selective and efficient means of attaching the glucose-targeting unit to a molecule of interest, typically through a thiol group present in a cysteine residue of a protein or a thiol-modified payload.

The reaction between a maleimide and a thiol is a Michael addition, which forms a stable thioether bond. This reaction is highly specific for thiols under physiological conditions (pH 6.5-7.5), proceeding rapidly and often to completion.[4]

Synthesis of Maleimide-Activated Glucose

The synthesis of a maleimide-functionalized glucose derivative is a critical first step. While various synthetic routes exist, a common approach involves the use of 2'-aminoethyl glycosides as key intermediates. These can then be reacted with a maleimide-containing reagent to yield the final product.[4]

Applications in Targeted Drug Delivery

The primary application of glucose-maleimide in glycobiology is the development of targeted drug delivery systems. By conjugating a cytotoxic drug to glucose via a maleimide linker, it is possible to create a prodrug that is preferentially taken up by cancer cells overexpressing GLUT1. This targeted approach aims to increase the therapeutic index of the drug by concentrating it at the tumor site, thereby reducing systemic toxicity.

Quantitative Efficacy of Glucose-Targeted Therapies

The effectiveness of this strategy has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from various studies on glucose-conjugated therapeutics.

Table 1: In Vitro Cytotoxicity of Glucose-Drug Conjugates

| Cell Line | Drug Conjugate | IC50 (µM) | Fold-Change vs. Unconjugated Drug | Reference |

| AGS (Gastric Cancer) | Ku-0063794 (mTOR inhibitor) | ~5 (Low Glucose) | Resistance observed in low glucose | |

| HGC27 (Gastric Cancer) | Ku-0063794 (mTOR inhibitor) | >10 (Low Glucose) | Resistance observed in low glucose | |

| MCF-7 (Breast Cancer) | Thiazolidinedione Conjugate | 7.78 | - | |

| HCT116 (Colon Cancer) | Thiazolidinedione Conjugate | 5.77 | - | |

| HepG2 (Liver Cancer) | Thiazolidinedione Conjugate | 8.82 | - |

Table 2: In Vivo Biodistribution of Glucose-Conjugated Nanoparticles

| Nanoparticle Formulation | Tumor Accumulation (%ID/g) | Time Point | Animal Model | Reference |

| PEG-Glu-GNPs (20 nm) | 9.22 ± 2.41 µg/g | 48 h | Cervical Cancer Xenograft | |

| OS-PAMAM-MTX-GLU | - | - | Breast Cancer |

Applications in Diagnostics and Imaging

The targeting principle of glucose-maleimide conjugates can also be leveraged for diagnostic and imaging purposes. By replacing the therapeutic payload with an imaging agent, such as a fluorescent dye or a radionuclide for Positron Emission Tomography (PET), researchers can visualize and track the biodistribution of these probes in real-time. This allows for the non-invasive detection of tumors and the monitoring of treatment response.

GLUT1-Targeted Imaging Probes

Fluorescently labeled glucose analogues have been successfully used to image cancer cells in vitro and in vivo. These probes are taken up by GLUT1 and accumulate within the cells, providing a clear fluorescent signal that delineates the tumor. Similarly, glucose-maleimide can be used to attach PET isotopes, such as 18F, to targeting molecules, enabling whole-body imaging of glucose metabolism.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving glucose-maleimide.

Protocol for the Synthesis of N-(2-Maleimidoethyl)-β-D-glucopyranosylamine

This protocol is adapted from the synthesis of maleimide-activated carbohydrates.

Materials:

-

β-D-Glucopyranosylamine

-

N-(2-Aminoethyl)maleimide trifluoroacetate (B77799) salt

-

Anhydrous Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve β-D-glucopyranosylamine in anhydrous methanol.

-

Add N-(2-Aminoethyl)maleimide trifluoroacetate salt and triethylamine to the solution.

-

Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient).

-

Characterize the final product by NMR and mass spectrometry.

General Protocol for Conjugation of Glucose-Maleimide to a Thiol-Containing Protein

This protocol is a generalized procedure based on standard maleimide conjugation techniques.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

N-(2-Maleimidoethyl)-β-D-glucopyranosylamine (prepared as above)

-

Conjugation buffer (e.g., 1x PBS, pH 7.2-7.5)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove excess TCEP by buffer exchange if it contains a thiol group.

-

-

Glucose-Maleimide Solution Preparation:

-

Prepare a 10 mM stock solution of N-(2-Maleimidoethyl)-β-D-glucopyranosylamine in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the glucose-maleimide stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add a quenching reagent like L-cysteine to a final concentration of 1-10 mM to react with any excess maleimide.

-

-

Purification:

-

Remove unconjugated glucose-maleimide and other small molecules by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm successful conjugation and determine the degree of labeling using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

-

Visualization of Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway for GLUT1-Mediated Uptake

Caption: GLUT1-mediated uptake of a glucose-maleimide drug conjugate.

Experimental Workflow for Developing a Glucose-Maleimide Targeted Drug

Caption: Experimental workflow for glucose-maleimide drug development.

Conclusion

Glucose-maleimide represents a powerful and versatile tool in the field of glycobiology, offering a straightforward yet highly effective strategy for the targeted delivery of therapeutic and diagnostic agents. The specificity of the glucose-GLUT1 interaction, combined with the robust and selective nature of maleimide-thiol chemistry, provides a solid foundation for the development of next-generation glycoconjugates. As our understanding of cancer metabolism continues to grow, the applications of glucose-maleimide are poised to expand, paving the way for more precise and personalized approaches to cancer treatment and diagnosis. This guide provides the fundamental knowledge and practical protocols to empower researchers to harness the potential of this remarkable molecule in their own investigations.

References

- 1. Enhanced Sampling Molecular Dynamics Simulations Reveal Transport Mechanism of Glycoconjugate Drugs through GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose conjugation for the specific targeting and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of maleimide-activated carbohydrates as chemoselective tags for site-specific glycosylation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of Glucose-Maleimide in Carbohydrate-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of glucose-maleimide as a powerful tool for investigating carbohydrate-protein interactions. This bifunctional molecule allows for the site-specific conjugation of glucose moieties to proteins, enabling detailed biophysical and cellular studies.

The Core Principle: Thiol-Maleimide Chemistry for Glycoconjugation

The foundation of glucose-maleimide's utility lies in the highly specific and efficient reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group, typically found in the side chain of a cysteine residue within a protein. This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5), making it ideal for bioconjugation without denaturing the target protein.[1][2] The maleimide group is electrophilic and exhibits high selectivity for thiols, minimizing off-target reactions with other amino acid residues.[3]

The overall workflow for using glucose-maleimide to study carbohydrate-protein interactions involves several key stages: the synthesis of the glucose-maleimide conjugate, its conjugation to a protein of interest, and the subsequent use of the resulting glycoconjugate in various analytical techniques.

Synthesis of Glucose-Maleimide

The synthesis of maleimide-activated carbohydrates, such as 2-(N-maleimido)ethyl-β-D-glucopyranoside, is typically achieved through a two-step process. The first step involves the synthesis of a key intermediate, an amino-functionalized glycoside, followed by the coupling of the maleimide moiety.[4]

Synthesis of 2-Aminoethyl-β-D-glucopyranoside

This intermediate is synthesized by the glycosylation of 2-aminoethanol with a protected glucose derivative, followed by deprotection. The synthesis of 2-aminoethyl β-D-glucopyranoside has been described in the literature.[5]

Maleimide Activation

The amino group of 2-aminoethyl-β-D-glucopyranoside is then reacted with a maleimide-containing reagent, such as N-succinimidyl-3-maleimidopropionate, to form the final glucose-maleimide product.

References

- 1. Immobilization Strategies [reichertspr.com]

- 2. Insulin Receptor Activation with Transmembrane Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 4. Synthesis of maleimide-activated carbohydrates as chemoselective tags for site-specific glycosylation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis and some properties of 2-aminoethyl β-D-glucopyranoside - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Glucose-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of glucose-maleimide conjugates. These molecules are of significant interest in the field of bioconjugation and targeted drug delivery, leveraging the specificity of the maleimide-thiol reaction and the biological targeting of glucose.

Core Chemical Properties of Glucose-Maleimide

Glucose-maleimide refers to a class of molecules where a glucose moiety is covalently attached to a maleimide (B117702) ring, typically via a linker. The specific properties can vary based on the linker's length and composition. For this guide, we will consider a representative molecule: N-(2-maleimidoethyl)-β-D-glucopyranosylamine .

Physicochemical Data

The following table summarizes key quantitative data for a representative glucose-maleimide construct and the resulting thioether conjugate after reaction with a model thiol, such as L-cysteine.

| Property | Glucose-Maleimide (e.g., N-(2-maleimidoethyl)-β-D-glucopyranosylamine) | Thioether Conjugate (with Cysteine) | References |

| Molecular Formula | C12H18N2O7 | C15H25N3O9S | [1] |

| Molecular Weight | 302.28 g/mol | 423.43 g/mol | [1] |

| Solubility | High in aqueous buffers (e.g., PBS, HEPES) and polar organic solvents (e.g., DMSO, DMF). Estimated >10 mg/mL in PBS. | Generally high in aqueous buffers, dependent on the conjugated molecule. | [2][3] |

| Stability (Aqueous) | The maleimide ring is susceptible to hydrolysis, particularly at pH > 7.5. The rate is dependent on the N-substituent. | The thiosuccinimide ring can undergo hydrolysis, which stabilizes the conjugate against retro-Michael reaction. | [4] |

| Hydrolysis Half-life (t½) | Estimated to be several hours to days at pH 7.4, 25°C, similar to other N-alkyl maleimides. | Ring-opening hydrolysis half-life can range from hours to days depending on conditions and N-substituent. |

Reactivity and Bioconjugation

The primary utility of glucose-maleimide is its ability to selectively react with thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins and peptides.

Thiol-Maleimide Michael Addition

The core reaction is a Michael addition, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This forms a stable, covalent thioether bond. This reaction is considered a "click chemistry" reaction due to its high efficiency, selectivity, and mild reaction conditions.

The reaction is highly pH-dependent. The optimal pH range is 6.5 to 7.5 . Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while the competing reaction with amines (e.g., lysine (B10760008) residues) is minimized. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Stability of the Thioether Conjugate

The resulting thiosuccinimide linkage is generally stable, but two competing reactions can occur in a physiological environment:

-

Retro-Michael Reaction: This is the reverse of the conjugation reaction, leading to the dissociation of the conjugate. This can be a concern in vivo, where high concentrations of thiols like glutathione (B108866) can facilitate this exchange, leading to premature payload release.

-

Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis to form a ring-opened succinamic acid derivative. This ring-opened form is significantly more stable and is resistant to the retro-Michael reaction, effectively locking the conjugate in place. The rate of this stabilizing hydrolysis can be accelerated by N-substituents that are electron-withdrawing.

Experimental Protocols

Synthesis of a Representative Glucose-Maleimide

This protocol describes a two-step synthesis for N-(2-maleimidoethyl)-β-D-glucopyranosylamine.

Step 1: Synthesis of β-D-Glucopyranosylamine

-

Materials: D-Glucose (10 mmol), Ammonium (B1175870) Bicarbonate (NH4HCO3, 12 mmol), concentrated aqueous ammonia (B1221849) (25 mL).

-

Procedure:

-

Dissolve D-glucose and ammonium bicarbonate in the concentrated ammonia solution in a sealed pressure vessel.

-

Heat the mixture at 40-45°C for 36-48 hours with stirring.

-

Cool the reaction mixture to room temperature and then lyophilize (freeze-dry) to remove the solvent and excess reagents.

-

The resulting white powder is β-D-glucopyranosylamine, which should be used immediately in the next step due to its instability.

-

-

Characterization: The product can be characterized by 1H NMR spectroscopy.

Step 2: Coupling of Glucosylamine to a Maleimide Linker

-

Materials: β-D-Glucopyranosylamine (from Step 1), N-Succinimidyl 3-maleimidopropionate (SMP, 9 mmol), Triethylamine (B128534) (TEA, 20 mmol), Anhydrous Dimethylformamide (DMF, 50 mL).

-

Procedure:

-

Dissolve the crude β-D-glucopyranosylamine in anhydrous DMF.

-

Add triethylamine to the solution to act as a base.

-

In a separate flask, dissolve N-Succinimidyl 3-maleimidopropionate in anhydrous DMF.

-

Add the SMP solution dropwise to the glucosylamine solution at 0°C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography to yield N-(2-maleimidoethyl)-β-D-glucopyranosylamine.

-

-

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for Conjugation of Glucose-Maleimide to a Cysteine-Containing Peptide

This protocol provides a general method for labeling a thiol-containing peptide with a glucose-maleimide construct.

-

Materials:

-

Cysteine-containing peptide.

-

Glucose-maleimide.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Purification: Size-exclusion chromatography (e.g., Sephadex G-25 column).

-

-

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer to a concentration of 1-5 mg/mL. If the peptide contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol at this stage as they need to be removed before adding the maleimide.

-

Maleimide Preparation: Dissolve the glucose-maleimide in a small amount of DMSO or DMF, and then dilute it into the reaction buffer. Prepare this solution immediately before use to minimize hydrolysis.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the glucose-maleimide solution to the peptide solution. Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any excess glucose-maleimide. Incubate for 15-30 minutes.

-

Purification: Remove the excess reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

-

Characterization: Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry (to confirm the mass increase), and UV-Vis spectroscopy.

-

Visualizations: Workflows and Pathways

Synthesis and Conjugation Workflow

Caption: Workflow for the synthesis of a glucose-maleimide conjugate and its subsequent bioconjugation.

Thioether Conjugate Stability Pathways

Caption: Competing stability and instability pathways for a maleimide-thiol conjugate.

Targeted Drug Delivery via Glucose Transporters

Caption: Mechanism of targeted drug delivery using a glucose-maleimide conjugate.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Functionalization of Glucose Oxidase in Organic Solvent: Towards Direct Electrical Communication across Enzyme-Electrode Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Alchemist's Bond: An In-depth Technical Guide to Maleimide Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker technology that bridges a potent cytotoxic payload to a selective monoclonal antibody is of paramount importance.[1][2] Among the chemical strategies employed, the maleimide (B117702) linker has emerged as a cornerstone technology, prized for its efficiency, selectivity, and well-understood reactivity.[3][4] This is evidenced by the fact that 10 of the 12 ADCs approved by the FDA utilize maleimide-thiol chemistry in their construction.[5] This guide provides a comprehensive exploration of maleimide linkers, detailing their core chemistry, applications, the critical challenges of stability, and the innovative solutions that continue to propel their use in the development of next-generation therapeutics.

Core Chemistry: The Thiol-Maleimide Michael Addition

The utility of maleimide linkers is rooted in their highly efficient and selective reaction with thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins.[3][5][6] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electron-deficient carbons of the maleimide's double bond.[6][7] The result is the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[3][6]

A critical factor governing this reaction is pH. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[7] Within this physiological range, the reaction is highly chemoselective for thiols; the reaction rate with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., lysine (B10760008) residues).[3][7] Above pH 7.5, the reactivity with amines increases, and the maleimide ring itself becomes more susceptible to hydrolysis, which renders it inactive.[7][8]

Application in Antibody-Drug Conjugates (ADCs)

The primary application of maleimide linkers in drug development is the construction of ADCs.[1][5] ADCs are designed to deliver highly potent cytotoxic agents directly to cancer cells by leveraging the specificity of a monoclonal antibody for a tumor-associated antigen.[1][9] This targeted delivery enhances the therapeutic window of the cytotoxic drug, minimizing systemic toxicity.[2]

The process typically involves the reduction of interchain disulfide bonds within the antibody to generate free cysteine thiols.[10] A maleimide-functionalized linker, already attached to the cytotoxic payload, is then reacted with these free thiols to form the final ADC.[10][][12] This site-specific conjugation strategy allows for the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for safety and efficacy.[1]

Case Study: Trastuzumab Emtansine (Kadcyla®)

Trastuzumab emtansine (T-DM1) is an ADC approved for HER2-positive breast cancer.[9][13] It consists of the anti-HER2 antibody trastuzumab linked to the microtubule inhibitor DM1 via a stable, non-cleavable thioether linker (SMCC, a maleimide-containing crosslinker).[14] Upon binding to the HER2 receptor on a cancer cell, the ADC is internalized.[9][14] Lysosomal degradation of the antibody releases the DM1-linker-lysine catabolite, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][15]

References

- 1. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Role of trastuzumab emtansine in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Novel approaches to target HER2-positive breast cancer: trastuzumab emtansine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Profiling and targeting HER2-positive breast cancer using trastuzumab emtansine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Glucose-Maleimide Bioconjugation for Targeted Protein Glycosylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the site-specific glycosylation of proteins using glucose-maleimide bioconjugation. This method offers a controlled approach to introduce glucose moieties onto proteins, enabling research into glycan function, the development of targeted therapeutics, and the creation of novel biomaterials. The protocol leverages the highly specific and efficient reaction between a maleimide-functionalized protein and a thiol-containing glucose derivative. This document outlines the necessary reagents, detailed experimental procedures, and methods for the purification and characterization of the resulting glycoprotein.

Introduction

Protein glycosylation is a critical post-translational modification that influences protein folding, stability, and function. The ability to selectively introduce specific glycans, such as glucose, onto a protein scaffold is a powerful tool for studying and manipulating biological processes. Glucose-maleimide bioconjugation is a robust chemical method that allows for the precise attachment of glucose to cysteine residues on a protein. The maleimide (B117702) group reacts specifically with the sulfhydryl (thiol) group of a cysteine residue under mild conditions, forming a stable thioether bond.[1][2][3] This approach is particularly advantageous as cysteine residues are relatively rare in proteins, allowing for site-specific modification.[3]

Principle of the Method

The glucose-maleimide bioconjugation strategy involves a two-step process. First, the protein of interest is functionalized with a maleimide group. This is typically achieved by reacting the protein's free cysteine residues with a maleimide-containing crosslinker. If the protein does not have accessible free cysteines, disulfide bonds can be reduced to generate them.[4] In the second step, a glucose molecule derivatized with a thiol group (e.g., 1-thio-β-D-glucose) is added and reacts with the maleimide-activated protein to form the final glycoconjugate.

Data Presentation

Table 1: Key Parameters for Glucose-Maleimide Bioconjugation

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency but may also lead to aggregation. |

| Reaction pH | 6.5 - 7.5 | Optimal for selective maleimide-thiol reaction. Higher pH (>8.5) can lead to reaction with primary amines and hydrolysis of the maleimide group. |

| Reaction Buffers | Phosphate-buffered saline (PBS), HEPES, Tris | Buffers should be free of thiols (e.g., DTT, β-mercaptoethanol). |

| Disulfide Reduction (Optional) | 10-100 fold molar excess of TCEP | Tris(2-carboxyethyl)phosphine (TCEP) is a thiol-free reducing agent and does not need to be removed before the maleimide reaction. |

| Maleimide Reagent to Protein Molar Ratio | 10-20 fold excess | The optimal ratio may need to be determined empirically for each protein. |

| Thioglucose to Protein Molar Ratio | 1-1.5 fold excess over available maleimide groups | A slight excess ensures complete reaction with the activated protein. |

| Reaction Time | 2 hours to overnight | Reaction can be performed at room temperature or 4°C. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |

Experimental Protocols

Materials and Reagents

-

Protein of interest (with at least one free cysteine residue)

-

Maleimide activation reagent (e.g., Maleimide-PEG-NHS ester)

-

1-Thio-β-D-glucose

-

Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.2)

-

Reducing Agent (optional, e.g., TCEP)

-

Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

-

DMSO or DMF for dissolving maleimide reagents

Protocol 1: Maleimide Activation of Protein

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide activation reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Activation Reaction: Add a 10-20 fold molar excess of the dissolved maleimide reagent to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Removal of Excess Maleimide Reagent: Purify the maleimide-activated protein using a desalting column or dialysis to remove the unreacted maleimide reagent.

Protocol 2: Conjugation of Thioglucose to Maleimide-Activated Protein

-

Thioglucose Preparation: Dissolve 1-thio-β-D-glucose in the reaction buffer to a stock concentration of 100 mM.

-

Conjugation Reaction: Add a 1-1.5 fold molar excess of the thioglucose solution to the purified maleimide-activated protein.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1-5 mM L-cysteine or β-mercaptoethanol and incubating for 30 minutes at room temperature.

-

Purification of Glycoconjugate: Purify the glucose-conjugated protein from excess thioglucose and quenching reagent using size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol 3: Characterization of the Glycoconjugate

-

SDS-PAGE Analysis: Analyze the purified glycoconjugate by SDS-PAGE to confirm conjugation, which may result in a slight increase in molecular weight.

-

Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the exact mass of the glycoconjugate and confirm the number of attached glucose molecules.

-

Lectin Binding Assays: Confirm the presence of the glucose moiety using lectin binding assays with a glucose-specific lectin like Concanavalin A.

Mandatory Visualizations

Caption: Experimental workflow for glucose-maleimide bioconjugation.

Caption: Reaction scheme of maleimide-thiol conjugation for glycosylation.

Troubleshooting and Considerations

-

Low Conjugation Efficiency:

-

Ensure complete reduction of disulfide bonds if necessary.

-

Optimize the molar excess of the maleimide reagent.

-

Confirm the activity of the maleimide reagent, as it can hydrolyze over time, especially in aqueous solutions.

-

-

Protein Aggregation:

-

Perform the reaction at a lower protein concentration.

-

Optimize the buffer composition, including ionic strength and the addition of stabilizers.

-

-

Non-specific Labeling:

-

Maintain the reaction pH between 6.5 and 7.5 to minimize reactions with primary amines.

-

Ensure prompt purification after the activation and conjugation steps.

-

Conclusion

Glucose-maleimide bioconjugation provides a powerful and versatile method for the site-specific attachment of glucose to proteins. The protocols outlined in this document offer a comprehensive guide for researchers to successfully produce and characterize well-defined glycoconjugates. This methodology opens avenues for advancing our understanding of glycobiology and for the development of novel protein-based therapeutics and diagnostics.

References

Application Notes and Protocols: A Step-by-Step Guide to Labeling Peptides with Glucose-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic peptides and the study of their biological interactions often require their conjugation with specific molecular probes. Glycosylation, the attachment of sugar moieties, is a critical post-translational modification that influences protein folding, stability, and receptor binding. The ability to selectively label peptides with carbohydrates, such as glucose, opens avenues for enhancing their therapeutic properties or for investigating their roles in biological systems.

This document provides a detailed guide for the site-specific labeling of cysteine-containing peptides with glucose using a maleimide-mediated conjugation strategy. The maleimide (B117702) group exhibits high reactivity and selectivity towards the thiol group of cysteine residues, forming a stable thioether bond.[1][2][3] This protocol covers the synthesis of a glucose-maleimide derivative, the peptide labeling procedure, purification of the conjugate, and methods for its characterization.

Synthesis of Maleimide-Activated Glucose

To label a peptide with glucose via a maleimide-thiol reaction, a glucose molecule functionalized with a maleimide group is required. The following protocol is adapted from methods for synthesizing maleimide-activated carbohydrates.[4] This process involves the introduction of an amino group to the glucose molecule, which is then reacted with a maleimide-containing acylating agent.

Experimental Protocol: Synthesis of Glucose-Maleimide

-

Preparation of an Amino-Functionalized Glucose:

-

Start with a protected glucose derivative, such as 1-amino-1-deoxy-β-D-glucopyranose, or introduce an amino group to glucose via a linker, for example, by reacting a protected glucopyranosyl bromide with an amino-alcohol linker followed by deprotection.

-

-

Reaction with Maleic Anhydride (B1165640):

-

Dissolve the amino-functionalized glucose in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add an equimolar amount of maleic anhydride and stir the reaction at room temperature for 4-6 hours to form a maleamic acid intermediate.

-

-

Cyclization to Form the Maleimide:

-

To the solution containing the maleamic acid, add acetic anhydride and a catalytic amount of sodium acetate.

-

Heat the reaction mixture at 60-70°C for 2-4 hours to induce cyclization and formation of the maleimide ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Purification of Glucose-Maleimide:

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be purified using column chromatography on silica (B1680970) gel to yield the pure glucose-maleimide conjugate.

-

Characterize the final product by Mass Spectrometry and NMR to confirm its structure and purity.

-

Labeling of Cysteine-Containing Peptides

This protocol outlines the steps for conjugating the synthesized glucose-maleimide to a peptide containing a free cysteine residue.

Experimental Protocol: Peptide Labeling

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5.[2] A typical peptide concentration is 1-10 mg/mL.

-

If the peptide contains disulfide bonds, reduction is necessary to free the thiol groups. Add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate at room temperature for 20-30 minutes. Avoid using dithiothreitol (B142953) (DTT) as it needs to be removed before adding the maleimide reagent.

-

-

Glucose-Maleimide Solution Preparation:

-

Dissolve the purified glucose-maleimide in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or DMF to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the glucose-maleimide stock solution to the peptide solution. A 10-20 fold molar excess of the glucose-maleimide reagent over the peptide is recommended as a starting point.

-

Gently mix the reaction and protect it from light.

-

Incubate the reaction at room temperature for 2 hours or overnight at 4°C.

-

-

Purification of the Labeled Peptide:

-

Remove the excess, unreacted glucose-maleimide and other reaction components using size-exclusion chromatography (e.g., a Sephadex G-25 column or a spin desalting column), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Analysis and Characterization

The successful labeling of the peptide should be confirmed, and the purity of the final conjugate assessed.

Characterization Methods:

-

Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the molecular weight of the purified product. A successful conjugation will result in a mass increase corresponding to the addition of the glucose-maleimide moiety.

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the labeled peptide. The conjugate will typically have a different retention time compared to the unlabeled peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation, 1D and 2D NMR spectroscopy can be employed to verify the formation of the thioether bond and the presence of the glucose moiety.

Quantitative Data Summary

The efficiency of the labeling reaction can be influenced by factors such as the molar ratio of reactants, pH, and temperature. The following table provides a summary of typical reaction parameters and expected outcomes.

| Parameter | Recommended Range/Value | Expected Outcome | Reference |

| Peptide Concentration | 1-10 mg/mL | Efficient reaction kinetics | |

| Reaction pH | 7.0-7.5 | Optimal for selective thiol-maleimide reaction | |

| Glucose-Maleimide:Peptide Molar Ratio | 10:1 to 20:1 | High labeling efficiency | |

| TCEP:Peptide Molar Ratio (if needed) | 10:1 to 100:1 | Complete reduction of disulfide bonds | |

| Reaction Time | 2 hours at RT or overnight at 4°C | Completion of the conjugation reaction | |

| Labeling Efficiency | Often high and can be nearly quantitative | Successful conjugation of the majority of the peptide | |

| Stability of Thioether Linkage | The succinimidyl thioether linkage can have limited stability under physiological conditions and may undergo retro-Michael reaction or exchange with other thiols. | The stability can be influenced by the local chemical environment and the pH. |

Visualizing the Workflow and a Potential Application

Experimental Workflow

The overall process from peptide preparation to the final purified glucose-labeled peptide is illustrated in the following workflow diagram.

References

- 1. Large-scale quantitative glycoproteomics analysis of site-specific glycosylation occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. Synthesis of maleimide-activated carbohydrates as chemoselective tags for site-specific glycosylation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Optimizing Reaction Conditions for Maleimide-Thiol Ligation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleimide-thiol chemistry is a cornerstone of bioconjugation, facilitating the precise and efficient covalent linkage of molecules.[1][2] This reaction, a Michael addition, involves the formation of a stable thioether bond between a thiol group (typically from a cysteine residue in a protein or a modified oligonucleotide) and the double bond of a maleimide (B117702) ring.[1] Its high selectivity for thiols under mild, physiological conditions makes it an invaluable tool for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[1][3][4][5][6]

However, the success of this ligation is critically dependent on carefully controlled reaction conditions. Factors such as pH, temperature, reactant concentrations, and solvent choice can significantly influence the reaction rate, efficiency, specificity, and the stability of the final conjugate.[1][7] This document provides a comprehensive guide to understanding and optimizing these parameters, along with detailed protocols for performing maleimide-thiol conjugations.

Reaction Mechanism and Key Parameters

The maleimide-thiol reaction proceeds via a Michael-type addition, where the nucleophilic thiol group attacks the electrophilic double bond of the maleimide ring.[1][2][8] The active species for this reaction is the thiolate anion (RS⁻), and its concentration is highly dependent on the pH of the reaction medium.[8][9]

pH

The pH of the reaction buffer is the most critical parameter.[1] A pH range of 6.5 to 7.5 is optimal for ensuring high selectivity and reaction rate.[1][7][8]

-

Below pH 6.5: The reaction rate is significantly slower because the thiol group is predominantly in its protonated, less nucleophilic form.[1]

-

At pH 7.0: The reaction with thiols is approximately 1,000 times faster than with amines, providing excellent chemoselectivity.[1][2][8]

-

Above pH 7.5: The reaction becomes less specific as primary amines (e.g., from lysine (B10760008) residues) become deprotonated and can compete with thiols in reacting with the maleimide.[1][8] Additionally, the maleimide group itself is more susceptible to hydrolysis at alkaline pH, which opens the ring to form a non-reactive maleamic acid.[1][8]

Temperature and Reaction Time

The reaction rate is temperature-dependent.[1][10]

-

Room Temperature (20-25°C): This is the most common temperature, allowing for rapid reaction times, typically between 30 minutes and 2 hours.[1]

-

4°C: At this temperature, the reaction is slower and may require overnight incubation to achieve high efficiency.[1][11] This can be advantageous for sensitive biomolecules that may degrade at higher temperatures.[1]

-

37°C: This temperature can be used to accelerate the reaction, but it may not be suitable for all biomolecules due to potential denaturation.[1][10]

Reactant Concentration and Molar Ratio

To drive the reaction to completion, a molar excess of the maleimide-containing reagent is typically used.[1] For protein labeling, a 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[1][7][11] However, the optimal ratio can vary depending on the specific reactants and steric hindrance. For instance, conjugating a small peptide may require a lower molar ratio (e.g., 2:1 maleimide to thiol) compared to a larger nanobody (e.g., 5:1).[7][12][13]

Solvents and Buffers

The choice of buffer and solvent is crucial for maintaining the desired pH and ensuring the solubility and stability of the reactants.[8][14]

-

Recommended Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES at concentrations of 10-100 mM are commonly used.[1][11][14][15] It is imperative that the buffer is free of any thiol-containing compounds.[1]

-

Organic Co-solvents: For maleimide reagents with poor aqueous solubility (such as many fluorescent dyes), a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N'-dimethylformamide (DMF) is used to prepare a concentrated stock solution.[8][14][16] This stock is then added to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is typically kept low (e.g., <10%) to avoid denaturation of proteins.[8]

-

Degassing: To prevent the oxidation of free thiols to disulfide bonds, which are unreactive with maleimides, it is recommended to degas the buffers before use.[7][14]

Side Reactions and Conjugate Stability